REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]([NH:8][CH2:9][C:10]([O:12]CC1C=CC=CC=1)=[O:11])=[O:7])[CH:2]([CH3:4])[CH3:3]>[Pd].C(O)(C)C>[CH2:1]([NH:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7])[CH:2]([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)NC(=O)NCC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
Stir at 60° C. under 50-60 psi of H2 for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Degas under vacuum
|
Type
|
CUSTOM
|
Details
|
purge with hydrogen three times
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 20-30° C.
|
Type
|
FILTRATION
|
Details
|
filter through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate under reduced pressure at 45-50° C. to 1-2 Vol.
|
Type
|
ADDITION
|
Details
|
Add acetonitrile (1000 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure at 45-50° C. to 2-3 Vol.
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 5-10° C.
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Dry the cake under reduced pressure at 45-50° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)NC(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 g | |
YIELD: PERCENTYIELD | 82.5% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |